molecular formula C19H19N3O4 B2906333 N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,6-dimethoxybenzamide CAS No. 942001-32-3

N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,6-dimethoxybenzamide

Cat. No.: B2906333
CAS No.: 942001-32-3
M. Wt: 353.378
InChI Key: SSYQKSDGVLREIF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Compound X involves a metal-free C-3 chalcogenation (sulfenylation and selenylation) of 4H-pyrido[1,2-a]pyrimidin-4-one. This operationally simple reaction proceeds under mild conditions and yields diversely orchestrated 3-ArS/ArSe derivatives with high efficiency . The mechanism likely follows a radical pathway .


Chemical Reactions Analysis

  • Arylation and Alkenylation : Pd-catalyzed direct arylation and alkenylation of 4H-pyrido[1,2-a]pyrimidin-4-one through CH bond functionalization .

Mechanism of Action

The specific biological targets and mechanisms of action for Compound X remain an active area of research. Its structural features suggest potential applications in pharmaceuticals, bioactive compounds, and material sciences . Further studies are needed to elucidate its precise mode of action.

Safety and Hazards

  • Toxicity : Preliminary investigations indicate that organoselenium species (related to Compound X) are non-toxic .

Properties

IUPAC Name

N-(2,9-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-2,6-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4/c1-11-7-6-10-22-17(11)20-12(2)16(19(22)24)21-18(23)15-13(25-3)8-5-9-14(15)26-4/h5-10H,1-4H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSYQKSDGVLREIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)NC(=O)C3=C(C=CC=C3OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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